molecular formula C21H25N3O2 B2939300 N1-((1-benzylpiperidin-4-yl)methyl)-N2-phenyloxalamide CAS No. 952977-27-4

N1-((1-benzylpiperidin-4-yl)methyl)-N2-phenyloxalamide

Cat. No.: B2939300
CAS No.: 952977-27-4
M. Wt: 351.45
InChI Key: MSKDPFBTBVVQIR-UHFFFAOYSA-N
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Description

N1-((1-benzylpiperidin-4-yl)methyl)-N2-phenyloxalamide is a substituted oxalamide derivative characterized by a benzylpiperidine moiety at the N1 position and a phenyl group at the N2 position. Oxalamides are known for their versatile applications in medicinal chemistry, particularly as enzyme inhibitors or ligands for biological targets, owing to their hydrogen-bonding capabilities and structural rigidity.

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c25-20(21(26)23-19-9-5-2-6-10-19)22-15-17-11-13-24(14-12-17)16-18-7-3-1-4-8-18/h1-10,17H,11-16H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSKDPFBTBVVQIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-benzylpiperidin-4-yl)methyl)-N2-phenyloxalamide typically involves the reaction of 1-benzylpiperidin-4-ylmethanol with oxalyl chloride, followed by the addition of aniline. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

    Formation of the intermediate: 1-benzylpiperidin-4-ylmethanol is reacted with oxalyl chloride in the presence of a base such as triethylamine to form the corresponding oxalyl chloride intermediate.

    Addition of aniline: The intermediate is then reacted with aniline to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-((1-benzylpiperidin-4-yl)methyl)-N2-phenyloxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or phenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl or phenyl derivatives.

Scientific Research Applications

N1-((1-benzylpiperidin-4-yl)methyl)-N2-phenyloxalamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-((1-benzylpiperidin-4-yl)methyl)-N2-phenyloxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The target compound shares functional similarities with several oxalamide derivatives reported in the literature. Key structural analogs include:

Compound Name Substituents (N1/N2) Key Features Yield (%) HPLC Purity (%) Reference
N1-((1-benzylpiperidin-4-yl)methyl)-N2-phenyloxalamide 1-benzylpiperidin-4-ylmethyl / phenyl High lipophilicity; potential CNS penetration - - -
N1-(2-((4-((1-benzylpiperidin-4-yl)amino)-7-methoxyquinazolin-2-yl)amino)ethyl)-N6-hydroxyadipamide Quinazolinyl-aminoethyl / hydroxyadipamide Extended linker; hydroxy group enhances solubility 49 95.20
N1-(2-Carboxyphenyl)-N2-phenyloxalamide 2-carboxyphenyl / phenyl Carboxylic acid improves aqueous solubility; acidic functionality - -
N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide 2-hydroxypropyl / 3-(trifluoromethyl)phenyl Trifluoromethyl group increases metabolic stability; hydroxypropyl enhances H-bonding - -

Notes:

  • The target compound lacks polar groups (e.g., -OH, -COOH) present in analogs like 4a () and N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide (), which may limit its solubility but enhance membrane permeability .

Physicochemical and Functional Properties

  • Lipophilicity : The benzylpiperidine group in the target compound likely increases logP compared to carboxyphenyl or hydroxypropyl analogs, favoring blood-brain barrier penetration.
  • Hydrogen Bonding: Unlike N6-hydroxyadipamide derivatives (), the target compound lacks terminal H-bond donors, which may reduce binding affinity to polar active sites .
  • Steric Effects : The bulky benzylpiperidine group may hinder interactions with flat binding pockets, whereas smaller substituents (e.g., 2-hydroxypropyl) allow better accommodation .

Data Tables

Table 2: Functional Group Impact on Properties

Substituent Effect on Solubility Effect on Bioactivity Example Compound
Benzylpiperidine ↓ Aqueous solubility ↑ CNS penetration Target compound
Hydroxyadipamide ↑ Solubility ↑ Hydrogen bonding with targets Compound 15 ()
Trifluoromethylphenyl ↑ Metabolic stability ↑ Binding to hydrophobic pockets N1-(2-hydroxypropyl)-N2-(3-CF₃-phenyl)oxalamide
Carboxyphenyl ↑ Solubility (pH-dependent) ↑ Metal coordination N1-(2-carboxyphenyl)-N2-phenyloxalamide

Biological Activity

N1-((1-benzylpiperidin-4-yl)methyl)-N2-phenyloxalamide is a compound of interest due to its potential therapeutic applications and biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C21H25N3O2
  • Molecular Weight : 351.4 g/mol
  • CAS Number : 952977-27-4

This compound belongs to the class of organic compounds known as piperidines, which are characterized by a six-membered ring containing one nitrogen atom.

Affinity for Sigma Receptors

Research indicates that derivatives of this compound exhibit significant affinity for sigma receptors, particularly sigma1 and sigma2 receptors. A study demonstrated that certain analogs showed high affinity for sigma1 receptors with Ki values in the nanomolar range (e.g., 3.90 nM) while displaying lower affinity for sigma2 receptors (Ki values around 240 nM) . This selectivity suggests a potential role in neurological applications, as sigma receptors are implicated in various neurobiological processes.

Compound Ki (nM) Sigma1 Ki (nM) Sigma2
N-(1-benzylpiperidin-4-yl)phenylacetamide3.90240
2-Fluoro-substituted analogue3.56667

Pharmacological Properties

The pharmacological profile of this compound includes its interaction with various enzymes and transporters:

  • Acetylcholinesterase Inhibition : The compound has shown potential as an acetylcholinesterase inhibitor, which could have implications for treating conditions like Alzheimer's disease.

Toxicity and Safety Profile

Toxicity studies reveal that the compound is not classified as carcinogenic and demonstrates low acute toxicity in animal models, with an LD50 value indicating a safe profile for further exploration .

Case Studies and Applications

Several studies have explored the therapeutic potential of compounds related to this compound. For instance, research on sigma receptor ligands has highlighted their utility in imaging techniques such as positron emission tomography (PET), suggesting that these compounds could serve as radiotracers due to their selective binding properties .

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